molecular formula C37H51NOP2S B12503620 N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12503620
M. Wt: 619.8 g/mol
InChI Key: OXKQVVRQBFJWJZ-UHFFFAOYSA-N
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Description

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand used in enantioselective synthesis. This compound is known for its high yield and enantioselective results, making it a valuable tool in asymmetric synthesis.

Preparation Methods

The synthesis of N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide involves several steps. The key steps include the formation of the phosphine ligands and their subsequent attachment to the sulfinamide backbone. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium complexes. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions. Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes. .

Scientific Research Applications

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.

    Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its function as a chiral ligand. It coordinates with metal catalysts, forming complexes that facilitate enantioselective reactions. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, leading to high enantioselectivity in the products.

Comparison with Similar Compounds

N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide can be compared with other chiral phosphine ligands such as:

    2-Dicyclohexylphosphino-2’-(N,N-dimethylamino)biphenyl: This compound is also used in asymmetric synthesis and has similar applications in catalysis.

    ®-N-((S)-2-(diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide: Another chiral phosphine ligand with comparable properties and uses. The uniqueness of this compound lies in its specific structure, which provides high enantioselectivity and yield in various reactions.

Properties

Molecular Formula

C37H51NOP2S

Molecular Weight

619.8 g/mol

IUPAC Name

N-[1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C37H51NOP2S/c1-37(2,3)42(39)38(4)35(29-40(30-19-9-5-10-20-30)31-21-11-6-12-22-31)34-27-17-18-28-36(34)41(32-23-13-7-14-24-32)33-25-15-8-16-26-33/h5-6,9-12,17-22,27-28,32-33,35H,7-8,13-16,23-26,29H2,1-4H3

InChI Key

OXKQVVRQBFJWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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